

(RS)-(Tetrazol-5-yl)glycine CAS number and IUPAC nomenclature

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Compound of Interest

Compound Name: (RS)-(Tetrazol-5-yl)glycine

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(RS)-(Tetrazol-5-yl)glycine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(RS)-(Tetrazol-5-yl)glycine**, a potent N-methyl-D-aspartate (NMDA) receptor agonist. The document details its chemical identity, physicochemical properties, and biological activity, supported by experimental data and protocols.

Core Compound Identification

Identifier	Value
Compound Name	(RS)-(Tetrazol-5-yl)glycine
Synonyms	(tetrazol-5-yl)glycine, tet-glycine, amino(2H- tetrazol-5-yl)acetic acid, 5-tetrazolyl-glycine, LY285265
CAS Number	138199-51-6[1][2]
IUPAC Name	2-amino-2-(1H-1,2,3,4-tetrazol-5-yl)acetic acid[3]
Alternative IUPAC Name	(RS)-Amino(1H-tetrazol-5-yl)acetic acid[4][5]



Physicochemical Properties

A summary of the key physicochemical properties of **(RS)-(Tetrazol-5-yl)glycine** is presented below.

Property	Value	Source
Molecular Formula	C3H5N5O2	[1]
Molecular Weight	143.1 g/mol	[1]
Appearance	Solid / Powder	[2][6]
Purity	≥98% (HPLC)	
Solubility	Soluble to 50 mM in water	[2]
Storage	Store at room temperature or desiccate at -20°C	[2]

Biological Activity and In Vitro Data

(RS)-(Tetrazol-5-yl)glycine is a highly potent and selective NMDA receptor agonist, demonstrating significantly greater activity than NMDA itself.[1][4]

Radioligand Binding Assays

Assay Target	Radioligand	IC50 (nM)	Tissue Source
NMDA Receptor	[3H]CGS19755	98	Rat brain membranes
NMDA Receptor	[3H]glutamate	36	Rat brain membranes

Data sourced from Cayman Chemical product information sheet.[6]

Experimental Protocols

In Vitro: Induction of Depolarization in Rat Cortical Slices



This protocol is based on methodologies suggested by the observed biological activity of **(RS)- (Tetrazol-5-yl)glycine**.

- Tissue Preparation: Prepare acute coronal or sagittal brain slices (300-400 μm thickness)
 from adult rats containing the cortical region.
- Incubation: Slices are maintained in artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O2 / 5% CO2.
- Drug Application: After a stable baseline recording is established, (RS)-(Tetrazol-5-yl)glycine is bath-applied to the slices at various concentrations.
- Electrophysiological Recording: Extracellular field potentials or intracellular membrane potentials are recorded from cortical neurons to measure changes in depolarization.
- Antagonist Application: To confirm NMDA receptor specificity, the experiment can be
 repeated in the presence of a selective NMDA receptor antagonist, such as LY233053, which
 has been shown to block the depolarization induced by (RS)-(Tetrazol-5-yl)glycine.[2][6]

In Vivo: Assessment of Convulsant Activity in Neonatal Rats

This protocol is derived from in vivo studies demonstrating the potent convulsant effects of **(RS)-(Tetrazol-5-yl)glycine**.

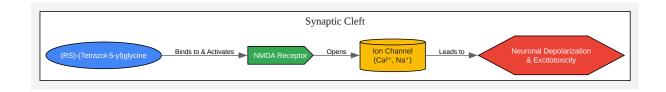
- Animal Model: Neonatal rats (e.g., postnatal day 7-10) are used for the study.
- Drug Administration: (RS)-(Tetrazol-5-yl)glycine is administered via intraperitoneal (i.p.) injection.
- Dose-Response Analysis: A range of doses is administered to different groups of animals to determine the median effective dose (ED50) required to induce convulsive seizures. The reported ED50 for this effect is 0.071 mg/kg.[2][6]
- Behavioral Observation: Animals are observed for a defined period post-injection for the onset, duration, and severity of convulsive behaviors.



 Antagonist Confirmation: To verify the involvement of NMDA receptors, a separate cohort of animals can be pre-treated with a competitive or non-competitive NMDA receptor antagonist before the administration of (RS)-(Tetrazol-5-yl)glycine to assess the antagonism of the convulsive effects.[2]

Mechanism of Action: NMDA Receptor Agonism

The primary mechanism of action for **(RS)-(Tetrazol-5-yl)glycine** is its function as a potent agonist at the NMDA receptor, a subtype of ionotropic glutamate receptors.



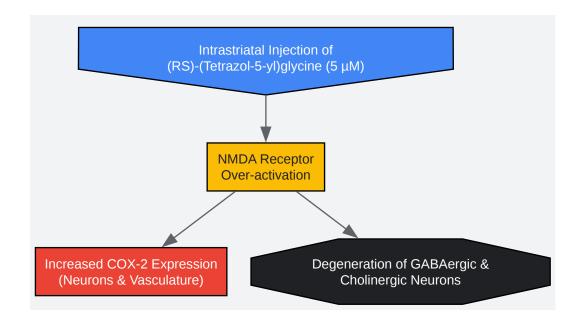
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Caption: Agonistic action of (RS)-(Tetrazol-5-yl)glycine on the NMDA receptor.

In Vivo Excitotoxicity

Intrastriatal injection of **(RS)-(Tetrazol-5-yl)glycine** has been shown to induce excitotoxic lesions, leading to the degeneration of GABAergic and cholinergic neurons.[6] This is a critical consideration for in vivo applications and highlights its utility as a tool for studying excitotoxicity-mediated neuronal injury. A study by An et al. (2014) demonstrated that a 5 μ M intrastriatal injection of tetrazolyl glycine increases the expression of cyclooxygenase-2 (COX-2) in both striatal neurons and nearby vasculature in a mouse model of excitotoxicity.[6]





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Caption: Experimental workflow for inducing excitotoxicity with (RS)-(Tetrazol-5-yl)glycine.

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